Isopropyl nicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6860. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

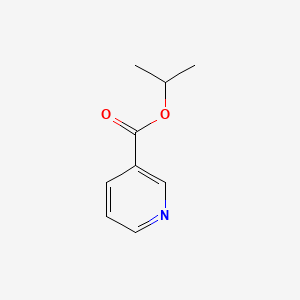

IUPAC Name |

propan-2-yl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRSQDMWBSKNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060285 | |

| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-60-6 | |

| Record name | Isopropyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900M2HXF1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isopropyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl nicotinate is a topical vasodilator primarily utilized for its ability to induce localized cutaneous erythema and increase microcirculation. Its mechanism of action is centered on the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor HCAR2. Upon topical application, this compound penetrates the epidermis and is hydrolyzed to its active form, nicotinic acid. Activation of GPR109A on epidermal cells, particularly keratinocytes and Langerhans cells, initiates the arachidonic acid cascade. This signaling pathway leads to the synthesis and release of various prostaglandins, most notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), through the action of cyclooxygenase (COX) enzymes. These prostaglandins then act on vascular smooth muscle to cause vasodilation, resulting in increased blood flow and the characteristic reddening of the skin. This response is significantly attenuated by COX inhibitors, confirming the central role of prostaglandin biosynthesis in its mechanism.

Core Mechanism of Action: From Receptor to Physiological Response

The vasodilatory effect of topically applied this compound is a well-defined process involving specific cellular receptors and enzymatic pathways. The primary molecular targets are nicotinic acid receptors and the subsequent inflammatory and vasodilatory pathways they trigger.[1]

GPR109A Receptor Activation

The principal target for this compound (following its hydrolysis to nicotinic acid) is the G protein-coupled receptor 109A (GPR109A) .[2][3][4][5] This receptor is a member of the Gi family of G-protein-coupled receptors.[6][7] In the skin, GPR109A is expressed on both keratinocytes and immune-related Langerhans cells.[5] The binding of nicotinic acid to GPR109A initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Activation of GPR109A is directly linked to the arachidonic acid cascade , a critical pathway for the generation of inflammatory and vasoactive lipid mediators.[8][9][10]

-

Phospholipase A2 Activation: The activated G-protein complex stimulates phospholipase A2 (PLA2).

-

Arachidonic Acid Release: PLA2 cleaves membrane phospholipids, releasing arachidonic acid into the cytoplasm.[8][10]

-

Cyclooxygenase (COX) Pathway: Arachidonic acid serves as a substrate for cyclooxygenase enzymes (both COX-1 and COX-2).[11][12] COX enzymes convert arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[8][9]

-

Prostaglandin Formation: PGH2 is then rapidly converted by specific terminal synthases into various biologically active prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[5][6][13]

Studies have shown that the early phase of the flushing reaction is dependent on COX-1 (likely from Langerhans cells), while the later, more sustained phase is mediated by COX-2 (from keratinocytes).[5]

Vasodilation and Cutaneous Erythema

The synthesized prostaglandins are released from the epidermal cells and act as paracrine signaling molecules. They bind to prostanoid receptors on the smooth muscle cells of dermal blood vessels. This binding event triggers smooth muscle relaxation, leading to vasodilation.[1][13] The resulting increase in local cutaneous blood flow manifests as erythema (redness and warming of the skin).[14] This entire process is independent of the nitric oxide (NO) pathway.[1][15]

Visualization of the Core Signaling Pathway

The following diagram illustrates the sequence of molecular events from the application of this compound to the final physiological response of vasodilation.

References

- 1. This compound | 553-60-6 | Benchchem [benchchem.com]

- 2. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Prostaglandin - Wikipedia [en.wikipedia.org]

- 14. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of Isopropyl nicotinate

An In-depth Technical Guide to the Synthesis of Isopropyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a compound of interest in pharmaceutical and other industrial applications. The primary focus is on the widely utilized Fischer-Speier esterification method, detailing the reaction mechanism, experimental protocols, and purification techniques. Alternative synthetic approaches, including enzymatic methods, are also discussed. This document presents quantitative data in structured tables for comparative analysis and includes detailed experimental procedures. Visual diagrams generated using Graphviz are provided to illustrate the core reaction pathway and a typical experimental workflow, adhering to specified formatting guidelines for clarity and accessibility to a scientific audience.

Introduction

This compound (CAS 553-60-6), the isopropyl ester of nicotinic acid (Vitamin B3), is a significant compound due to its vasodilatory properties, making it a valuable active ingredient in topical pharmaceutical formulations for improving microcirculation.[1] Its synthesis is a key process for ensuring high purity and yield for these applications. The most prevalent and economically viable method for its preparation is the Fischer-Speier esterification of nicotinic acid with isopropanol.[1] This guide delves into the technical details of this and other synthetic routes.

Synthetic Methodologies

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and robust method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2] In the case of this compound, nicotinic acid is reacted with isopropanol.

Reaction Scheme:

The reaction is an equilibrium process. To drive the equilibrium towards the product (this compound), an excess of one of the reactants, typically the less expensive and more easily removable isopropanol, is used.[2] The removal of water as it is formed, for instance, by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, can also effectively shift the equilibrium to the right.[3]

Catalysts:

Commonly used catalysts for this reaction are strong Brønsted acids such as:

Lewis acids like boron trifluoride (BF₃) can also be employed.[3]

Enzymatic Esterification

An alternative, "greener" approach involves the use of lipases as biocatalysts. This method offers milder reaction conditions and can lead to high product yields. For instance, Novozym® 435, a lipase from Candida antarctica, has been successfully used for the synthesis of nicotinamide derivatives, a related class of compounds.[5] This enzymatic approach avoids the use of strong acids and high temperatures.

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 553-60-6 | [1] |

| Boiling Point | 131 °C @ 27 Torr | [1] |

| Density | 1.066 g/mL at 25 °C | [6] |

| Reported Yield (Fischer Esterification) | Up to 99% | [7] |

Experimental Protocols

Fischer Esterification of Nicotinic Acid with Isopropanol

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

Nicotinic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (1.0 equivalent) and an excess of isopropanol (e.g., 5-10 equivalents). The isopropanol often serves as both reactant and solvent.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for a specified period, typically 1-10 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. A significant portion of the excess isopropanol can be removed using a rotary evaporator.

-

Work-up:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Add diethyl ether to dissolve the ester.

-

Carefully wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted nicotinic acid.[4] Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer sequentially with water and then with brine.[4]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (diethyl ether) by rotary evaporation.[4]

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | Characteristic peaks for the isopropyl group (a septet and a doublet) and the pyridine ring protons. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the isopropyl group. |

| IR (Neat) | A strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), and bands characteristic of the aromatic pyridine ring. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 165, and characteristic fragmentation patterns. |

Visual Diagrams

Fischer Esterification Mechanism

References

- 1. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]

Isopropyl Nicotinate: A Comprehensive Physicochemical and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of isopropyl nicotinate, alongside a detailed exploration of its synthesis and the signaling pathways implicated in its vasodilatory effects. The information is curated to support research and development activities, with a focus on data clarity and methodological detail.

Physicochemical Properties of this compound

This compound, the isopropyl ester of nicotinic acid, is a compound of interest for its vasodilatory properties, making it a valuable agent in topical formulations designed to enhance local blood flow. A thorough understanding of its physicochemical characteristics is paramount for formulation development, stability testing, and predicting its biological activity.

The key physicochemical properties of this compound are summarized in the table below, providing a consolidated view of data from various sources.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 553-60-6 |

| Appearance | Liquid |

| Boiling Point | 131 °C at 27 Torr[1], 224-227.1 °C at 760 mmHg[2][3] |

| Density | 1.061-1.073 g/cm³ at 25 °C[2][3] |

| Solubility | Soluble in ethanol and ether.[4] |

| pKa (Predicted) | 3.38 ± 0.10 |

| logP (Octanol-Water) | 1.6 |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of nicotinic acid with isopropanol, catalyzed by a strong acid.

Materials:

-

Nicotinic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve nicotinic acid in an excess of isopropanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion.

-

After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

A schematic representation of the synthesis workflow is provided below.

Determination of Physicochemical Properties

The following are generalized protocols for the experimental determination of the key physicochemical properties of a liquid compound like this compound.

Boiling Point Determination (Micro-method):

-

A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer.

-

The setup is heated in a Thiele tube or a similar apparatus containing a high-boiling point liquid (e.g., mineral oil).

-

The temperature at which a continuous stream of bubbles emerges from the capillary tube and the liquid level inside the capillary is the same as the outside is recorded as the boiling point.

Density Determination:

-

A pycnometer (a small glass flask of known volume) is weighed empty.

-

It is then filled with the liquid, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.

Solubility Determination:

-

A known volume of a solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.

-

Small, known amounts of this compound are incrementally added and stirred until no more solute dissolves, and a saturated solution is formed.

-

The total amount of dissolved solute is used to calculate the solubility, typically expressed in g/100 mL or mol/L.

pKa Determination (Potentiometric Titration):

-

A solution of this compound in a suitable solvent (often a water-alcohol mixture) is prepared.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

-

The pH of the solution is monitored using a pH meter after each addition.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method):

-

A solution of this compound is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to separate.

-

The concentration of this compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Signaling Pathways

The primary pharmacological effect of topical this compound is vasodilation, which is mediated by specific signaling pathways within the skin.

Vasodilatory Mechanism

Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid. Nicotinic acid then activates nicotinic acid receptors (GPR109A) on Langerhans cells and keratinocytes. This activation stimulates the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins act on receptors on the vascular smooth muscle cells of dermal blood vessels, leading to their relaxation and subsequent vasodilation. This increased blood flow manifests as localized erythema. While the prostaglandin pathway is the dominant mechanism, local sensory nerves may also contribute to the overall vasodilatory response. The involvement of the nitric oxide (NO) pathway appears to be minimal in nicotinate-induced vasodilation.[4][5]

The signaling cascade is illustrated in the diagram below.

References

Isopropyl Nicotinate: A Technical Review of its Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a compound with significant vasodilatory properties that has garnered interest in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive review of the current literature on this compound, covering its chemical and physical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis and key biological assays are presented. Furthermore, this document illustrates the primary signaling pathway and synthetic workflow using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical and Physical Properties

This compound (CAS 553-60-6) is a derivative of nicotinic acid (vitamin B3).[1] It is also known by synonyms such as nicotinic acid isopropyl ester and 3-pyridinecarboxylic acid 1-methylethyl ester.[1][2] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][3][4] |

| Molecular Weight | 165.19 g/mol | [1][3][4] |

| Boiling Point | 224-226 °C at 760 mmHg | [5] |

| 131 °C at 27 Torr | [1] | |

| Specific Gravity | 1.061 - 1.067 @ 25.00 °C | [5] |

| Refractive Index | 1.498 - 1.504 @ 20.00 °C | [5] |

| Flash Point | 101.11 °C (214.00 °F) | [5] |

| logP (o/w) | 1.653 (estimated) | [5] |

| Water Solubility | Slightly soluble (3084 mg/L @ 25 °C, est.) | [5] |

| Solubility | Soluble in alcohol.[5] Soluble in methanol (122.19 g/L), ethanol (79.94 g/L), and n-propanol (80.98 g/L) at 20°C.[4] | |

| Appearance | Light, colorless, oily liquid. | [6] |

| Odor Profile | Fruity, Floral, Herbal.[4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of nicotinic acid with isopropanol.[1] This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

Nicotinic Acid

-

Isopropanol (in excess)

-

Strong acid catalyst (e.g., Sulfuric acid or Hydrochloric acid)

-

Reflux apparatus

-

Distillation or crystallization equipment for purification

Procedure:

-

A mixture of nicotinic acid and an excess of isopropanol is prepared in a round-bottom flask.[1]

-

A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.[1]

-

The reaction mixture is heated under reflux to drive the esterification reaction towards completion.[1]

-

Upon completion of the reaction, the excess isopropanol is removed, typically by distillation.

-

The crude this compound is then purified. This can be achieved through distillation or crystallization to obtain the final product with high purity.[1]

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its vasodilatory action, which leads to a temporary increase in cutaneous blood flow.[1] This property makes it a compound of interest for applications aimed at improving microcirculation and for use as a skin conditioning agent.[1][7]

Mechanism of Vasodilation

When applied topically, this compound penetrates the skin and is believed to induce vasodilation primarily through the release of prostaglandins.[1] Prostaglandins are local signaling molecules that cause the relaxation of vascular smooth muscle, resulting in increased blood flow to the area of application.[1] This mechanism is similar to that of other nicotinic acid esters, such as methyl nicotinate, where the inhibition of prostaglandin synthesis has been shown to suppress the vasodilatory response.[8]

References

- 1. This compound | 553-60-6 | Benchchem [benchchem.com]

- 2. This compound | CAS 553-60-6 | LGC Standards [lgcstandards.com]

- 3. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 7. storage.googleapis.com [storage.googleapis.com]

- 8. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropyl nicotinate CAS 553-60-6 properties

An In-depth Technical Guide to Isopropyl Nicotinate (CAS 553-60-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 553-60-6) is an ester of nicotinic acid (Vitamin B3) and isopropanol.[1] It is recognized for its vasodilatory properties and is utilized in various pharmaceutical and cosmetic formulations.[1][2] This document provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and safety profile. Quantitative data are presented in tabular format, and key processes are visualized through diagrams to support research and development activities.

Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by moderate lipophilicity.[1][3][4] Its properties make it a suitable candidate for topical applications, where it can penetrate the skin to exert its effects.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 553-60-6 | [5][6][7][8][9][10] |

| Molecular Formula | C₉H₁₁NO₂ | [1][4][9][11][12] |

| Molecular Weight | 165.19 g/mol | [1][4][5][11] |

| IUPAC Name | propan-2-yl pyridine-3-carboxylate | [4][11] |

| Synonyms | Nicotinic acid isopropyl ester, Nipyl, 3-Pyridinecarboxylic acid 1-methylethyl ester | [1][5][9][11] |

| Appearance | Liquid | [3][4] |

| Boiling Point | 227.1°C at 760 mmHg131°C at 27 Torr125-127°C | [1][3][4] |

| Density | 1.073 g/cm³1.066 g/mL at 25°C | [4][13][14] |

| Flash Point | 91.1°C (196°F)101.1°C (214°F) | [4][15] |

| Water Solubility | log10WS: -2.43 (mol/L) (Calculated) | [5] |

| Octanol/Water Partition Coefficient (logP) | 1.647 (Calculated) |[5] |

Spectroscopic Data

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques. While specific spectral data are proprietary to various databases, the available types of spectra are summarized below.

Table 2: Summary of Available Spectroscopic Data

| Technique | Availability | Source(s) |

|---|---|---|

| 1H NMR | Data available from commercial sources | [11] |

| Infrared (IR) Spectrum | Data available from NIST and other sources | [9][11][12] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra available | [9][11][12] |

| UV-Vis Spectra | Data available from commercial sources |[11] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the Fischer esterification of nicotinic acid with isopropanol.[1]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of this compound.

-

Reactants:

-

Nicotinic Acid

-

Isopropanol (used in excess to drive the reaction equilibrium)[1]

-

-

Catalyst:

-

A strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1]

-

-

Procedure:

-

Combine nicotinic acid and an excess of isopropanol in a round-bottom flask.

-

Carefully add the acid catalyst to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.[1] The reaction is typically maintained at this temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

The product can be separated from the aqueous layer.

-

-

Purification:

-

The crude product is purified via distillation or crystallization to yield high-purity this compound.[1]

-

Caption: Fischer esterification workflow for this compound synthesis.

Hydrolysis

Understanding the hydrolysis of this compound is crucial for assessing its stability. The ester bond can be cleaved under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Refluxing with concentrated HCl (5–12 M) for 24–72 hours reverts the compound to nicotinic acid and isopropanol.[1]

-

Base-Catalyzed Hydrolysis: This reaction yields sodium nicotinate and isopropanol.[1]

Biological Activity and Mechanism of Action

This compound is primarily known for its vasodilatory effects when applied topically.[1] This action is key to its use in products aimed at increasing local blood flow.[1][16]

The primary mechanism involves the local release of prostaglandins, which act as signaling molecules that cause the relaxation of smooth muscle in blood vessel walls, leading to vasodilation.[1] This increased microcirculation can help in alleviating muscle and joint pain.[1] The compound's molecular targets include nicotinic acid receptors and other pathways involved in inflammation and vasodilation.[1]

Caption: Signaling pathway for this compound-induced vasodilation.

Applications in Research and Drug Development

The properties of this compound make it a compound of interest in several areas:

-

Transdermal Drug Delivery: Its lipophilicity can enhance the skin permeability of other active pharmaceutical ingredients (APIs), making it a valuable component in topical and transdermal formulations.[1]

-

Vasodilatory Agent: It is studied for its ability to improve microcirculation and has been investigated in models for lowering blood pressure.[1]

-

Prodrug Strategy: this compound can be used as a prodrug to improve the cellular uptake of therapeutic agents.[1]

-

Cosmetics and Personal Care: It functions as a skin conditioning agent.[2]

-

Flavoring Agent: It is also used in the food industry as a flavoring agent.[1][15]

Safety and Toxicology

This compound is classified as an irritant.[7][10][11] Appropriate safety precautions should be taken during handling. It is not considered to be mutagenic, carcinogenic, or a reproductive toxicant.[1][7]

Table 3: Toxicological and Safety Profile

| Hazard Type | Classification & Statement | Source(s) |

|---|---|---|

| GHS Classification | Skin Irritation: Category 2 (H315: Causes skin irritation)Eye Irritation: Category 2 (H319: Causes serious eye irritation)Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation) | [7][10][11] |

| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10] |

| Carcinogenicity | Not classified as a carcinogen by IARC or NTP. | [10] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [1][7] |

| Incompatibilities | Strong oxidizing agents. |[1][10] |

References

- 1. This compound | 553-60-6 | Benchchem [benchchem.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. unavera.de [unavera.de]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. chemos.de [chemos.de]

- 8. This compound | CAS 553-60-6 | LGC Standards [lgcstandards.com]

- 9. This compound [webbook.nist.gov]

- 10. lgcstandards.com [lgcstandards.com]

- 11. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound | 553-60-6 [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. This compound, 553-60-6 [thegoodscentscompany.com]

- 16. [this compound; a new synthetic revulsive agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropyl Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isopropyl nicotinate, an ester of nicotinic acid. It details the compound's physicochemical properties, synthesis, and applications, with a focus on its vasodilatory mechanism of action. This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and experimental workflows to support researchers and professionals in drug development.

Introduction

This compound, also known as nicotinic acid isopropyl ester, is a compound with applications in pharmaceuticals, cosmetics, and as a flavoring agent.[1] Its notable biological activity stems from its vasodilatory properties, which lead to increased blood flow in topical applications.[1] This guide delves into the core technical aspects of this compound, providing essential data and methodologies for scientific research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key quantitative data is summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | propan-2-yl pyridine-3-carboxylate[2] |

| Synonyms | Isopropyl 3-pyridinecarboxylate, Nicotinic acid, isopropyl ester, Nipyl[1][2][3][4][5] |

| CAS Number | 553-60-6[1][3][4][5][6] |

| Molecular Formula | C₉H₁₁NO₂[1][2][3][4][5][6] |

| Molecular Weight | 165.19 g/mol [1][2][3][6] |

| Canonical SMILES | CC(C)OC(=O)C1=CN=CC=C1[2] |

| InChI Key | VSRSQDMWBSKNSF-UHFFFAOYSA-N[1][2][4][5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Physical State | Liquid[2] | [2] |

| Boiling Point | 131°C at 27 Torr[1] | [1] |

| 227.1°C at 760 mmHg[2] | [2] | |

| Flash Point | 91.1°C[2] | [2] |

| Density | 1.073 g/cm³[2] | [2] |

| Solubility | Soluble in alcohol; slightly soluble in water.[7] | [7] |

| Purity | 96%[2] | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of nicotinic acid with isopropanol.[1] This reaction is typically catalyzed by a strong acid and carried out under reflux conditions to drive the reaction towards the formation of the ester.[1]

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

Nicotinic acid

-

Isopropanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Distillation apparatus

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, combine nicotinic acid and an excess of isopropanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Assemble the reflux apparatus and heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

References

- 1. This compound | 553-60-6 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound, 553-60-6 [thegoodscentscompany.com]

An In-Depth Technical Guide on the Vasodilatory Properties of Isopropyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative data and detailed experimental protocols on isopropyl nicotinate is limited. Therefore, this guide is substantially based on the well-documented vasodilatory properties of closely related nicotinic acid esters, such as methyl nicotinate and nicotinic acid itself. The mechanisms and methodologies described are considered representative of the pharmacological class to which this compound belongs.

Executive Summary

This compound, an ester of nicotinic acid, is a topical vasodilator that induces localized cutaneous erythema (redness) and an increase in skin blood flow. This action is primarily mediated through a prostaglandin-dependent pathway initiated by the activation of the G-protein coupled receptor 109A (GPR109A) on epidermal Langerhans cells. Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid, which then triggers a signaling cascade resulting in the synthesis and release of vasodilatory prostaglandins, principally Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). These prostaglandins subsequently act on receptors on the vascular smooth muscle of dermal blood vessels, causing relaxation and increased blood flow. A secondary contribution from local sensory nerves has been observed, while the nitric oxide pathway does not appear to play a significant role. The robust and reproducible nature of this response makes nicotinic acid esters valuable tools for studying microcirculation and evaluating the efficacy of anti-inflammatory agents.

Core Mechanism of Action

The vasodilatory effect of this compound is a well-defined process that begins with its percutaneous absorption and subsequent enzymatic hydrolysis to nicotinic acid within the skin.

Activation of Langerhans Cells and the GPR109A Receptor

Nicotinic acid, the active metabolite, binds to the GPR109A receptor, which is highly expressed on epidermal Langerhans cells.[1][2][3][4] This receptor-ligand interaction initiates a signaling cascade within the Langerhans cell.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Activation of GPR109A leads to an increase in intracellular calcium concentration ([Ca2+]).[1][2][5] This calcium influx activates phospholipase A2, which in turn liberates arachidonic acid from the cell membrane.[4] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (both COX-1 and COX-2) to produce prostaglandin precursors.[6] This cascade culminates in the synthesis and release of PGD2 and PGE2.[1][2][4]

Prostaglandin-Mediated Vasodilation

The released PGD2 and PGE2 diffuse to the underlying dermal microvasculature. PGD2 primarily acts on the DP1 receptor, while PGE2 acts on EP2 and EP4 receptors on the vascular smooth muscle cells.[4] The activation of these receptors leads to smooth muscle relaxation, resulting in vasodilation and a localized increase in cutaneous blood flow.[4][7]

Role of Sensory Nerves and Nitric Oxide

Studies on methyl nicotinate have indicated that local sensory nerves contribute to the overall vasodilatory response.[6][8] However, the nitric oxide (NO) pathway does not seem to be significantly involved in the vasodilation induced by topical nicotinates.[6][8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vasodilation

Caption: Signaling cascade of this compound-induced vasodilation.

Experimental Workflow for Assessing Vasodilation

Caption: Workflow for measuring cutaneous vasodilation.

Quantitative Data

The following tables summarize quantitative data from key studies investigating the effects of nicotinic acid esters on skin vasodilation. It is important to note that these studies were conducted with methyl nicotinate, but the results are expected to be comparable for this compound.

Table 1: Effect of Inhibitors on Methyl Nicotinate-Induced Perfusion Increase

| Inhibitor | Pathway Targeted | Perfusion Reduction (%) | Significance (p-value) | Reference |

| NSAID | Cyclooxygenase (Prostaglandin Synthesis) | 82% | < 0.01 | [8][9] |

| Lidocaine/Prilocaine | Local Sensory Nerves | 32% | < 0.01 | [8][9] |

| L-NMMA | Nitric Oxide Synthase | No significant effect | - | [8][9] |

Table 2: Time-Course of Methyl Nicotinate-Induced Vasodilation

| Parameter | Time | Reference |

| Onset of Vasodilation | ~5 minutes | [10] |

| Peak Response | 15 - 30 minutes | [10] |

| Duration of Response | < 2 hours | [10] |

Table 3: Dose-Dependent Release of Prostaglandin D2 by Methyl Nicotinate

| Methyl Nicotinate Concentration | Increase in PGD2 Levels (fold) | Increase in 9α,11β-PGF2 (PGD2 metabolite) Levels (fold) | Reference |

| 10⁻¹ M | 58 - 122 | 25 - 33 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of nicotinic acid ester-induced vasodilation. These protocols are based on studies using methyl nicotinate and can be adapted for this compound.

In Vivo Assessment of Cutaneous Vasodilation using Laser Doppler Flowmetry (LDF)

-

Objective: To non-invasively measure the change in cutaneous microvascular blood flow in response to topically applied this compound.

-

Subject Preparation:

-

Subjects should refrain from consuming caffeine, nicotine, and alcohol for at least 12 hours prior to the study.

-

Subjects should avoid taking any non-steroidal anti-inflammatory drugs (NSAIDs) for at least 48 hours before the experiment.

-

Allow the subject to acclimatize in a temperature-controlled room (22-24°C) for a minimum of 20-30 minutes to ensure stable peripheral blood flow.

-

-

Procedure:

-

Select a standardized test site, typically the volar forearm.

-

Record a baseline skin blood flow measurement for at least 5 minutes using an LDF probe.

-

Apply a defined volume (e.g., 20 µL) of the this compound solution to a specific area (e.g., a 1 cm² circular area).

-

Continuously record the LDF signal until the blood flow returns to the baseline level (typically up to 2 hours).

-

-

Data Analysis:

-

The primary outcome is the change in skin blood flow, often expressed in arbitrary Blood Perfusion Units (BPU).

-

Key parameters to be calculated include:

-

Peak vasodilation (maximum BPU).

-

Time to peak vasodilation.

-

Area under the curve (AUC) of the vasodilation response over time.

-

-

In Vitro Prostaglandin Release Assay from Skin Biopsies

-

Objective: To quantify the release of PGD2 and PGE2 from ex vivo skin tissue following exposure to this compound.

-

Materials:

-

Freshly obtained human or animal skin biopsies.

-

This compound solutions of varying concentrations.

-

Culture medium (e.g., DMEM).

-

ELISA kits for PGD2 and PGE2.

-

-

Procedure:

-

Prepare small sections of skin biopsies and place them in a multi-well plate containing culture medium.

-

Allow the biopsies to equilibrate for a defined period.

-

Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Incubate for a specified time (e.g., 1-2 hours) at 37°C.

-

Collect the supernatant (culture medium).

-

Measure the concentration of PGD2 and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the concentration of each prostaglandin released per unit area or weight of the skin biopsy.

-

Compare the prostaglandin levels in the this compound-treated groups to the vehicle control group to determine the dose-dependent effect.

-

Conclusion

References

- 1. Quantitative evaluation of drug-induced erythema by using a tristimulus colour analyzer: experimental design and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Percutaneous penetration of methyl nicotinate from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. [EXPERIMENTAL AND CLINICAL STUDIES WITH DI-ISOPROPYLAMINE NICOTINATE, A NEW VASODILATOR AGENT] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotine and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wearable Laser Doppler Flowmetry Sensor: A Feasibility Study with Smoker and Non-Smoker Volunteers [mdpi.com]

- 9. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropyl Nicotinate Metabolic Stability: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a compound of interest in various fields, including pharmaceuticals and cosmetics, primarily for its vasodilatory properties. Understanding the metabolic stability of this molecule is paramount for predicting its pharmacokinetic profile, efficacy, and potential for systemic exposure. This technical guide provides a comprehensive overview of the metabolic stability of this compound, focusing on the core principles of its biotransformation, detailed experimental protocols for its assessment, and a summary of expected metabolic pathways.

The primary route of metabolism for this compound is anticipated to be hydrolysis of the ester bond, a reaction catalyzed by a class of enzymes known as carboxylesterases (CES). This conversion yields nicotinic acid and isopropanol. The rate of this hydrolysis is a critical determinant of the compound's biological activity and clearance from the body.

Core Concepts in this compound Metabolism

The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. For this compound, the key metabolic pathway is enzymatic hydrolysis.

The Role of Carboxylesterases (CES)

Carboxylesterases are a superfamily of enzymes predominantly found in the liver, plasma, intestine, and other tissues.[1][2] They are responsible for the hydrolysis of a wide variety of ester-containing drugs and xenobiotics.[1][2][3] In humans, the two major carboxylesterases involved in drug metabolism are hCE1 and hCE2.[2]

-

hCE1: Primarily located in the liver and has a significant role in the metabolism of many ester-containing drugs.[2]

-

hCE2: Abundantly expressed in the small intestine and also present in the liver, though at lower levels than hCE1.[2]

Given that this compound is an ester, it is highly probable that it serves as a substrate for these enzymes, undergoing rapid hydrolysis to nicotinic acid and isopropanol. Studies on other nicotinic acid esters have confirmed that they are indeed hydrolyzed by carboxylesterases, following Michaelis-Menten kinetics.[1]

Potential Involvement of Cytochrome P450 (CYP) Enzymes

While hydrolysis is the expected primary metabolic pathway, the involvement of cytochrome P450 (CYP) enzymes cannot be entirely ruled out without experimental data. CYPs are a major family of enzymes responsible for the oxidative metabolism of a vast array of compounds. For structurally related compounds like nicotine, CYP enzymes, particularly CYP2A6, play a crucial role in its metabolism.[4] However, for this compound, the ester linkage presents a readily available site for hydrolysis, which is generally a more rapid metabolic route than CYP-mediated oxidation. Therefore, the contribution of CYP enzymes to the overall metabolism of this compound is likely to be minor.

Metabolic Pathway of this compound

The anticipated metabolic pathway of this compound is a straightforward hydrolysis reaction.

Quantitative Data on Metabolic Stability

The following table outlines the key parameters used to quantify metabolic stability and the expected findings for this compound.

| Parameter | Description | Expected Value for this compound | Rationale |

| Half-life (t1/2) | The time required for the concentration of the parent compound to decrease by half. | Short | Ester-containing compounds are generally rapidly hydrolyzed by carboxylesterases. |

| Intrinsic Clearance (Clint) | The intrinsic ability of the liver (or other metabolic system) to metabolize a drug, independent of blood flow and other physiological factors. | High | Rapid enzymatic hydrolysis would lead to a high intrinsic clearance rate. |

Experimental Protocols for Assessing Metabolic Stability

To determine the metabolic stability of this compound, standard in vitro assays are employed. The two most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a primary screen to assess the susceptibility of a compound to metabolism by Phase I enzymes, including carboxylesterases and cytochrome P450s.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in HLM.

Materials:

-

This compound

-

Pooled human liver microsomes (e.g., from a reputable supplier)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Positive control compounds (e.g., a rapidly metabolized ester and a slowly metabolized compound)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions in the incubation buffer.

-

Incubation: In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer, HLM, and this compound. Pre-incubate the mixture at 37°C for a few minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

In Vitro Metabolic Stability in Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in suspended or plated human hepatocytes.

Materials:

-

This compound

-

Cryopreserved human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

Positive control compounds

-

Acetonitrile (or other suitable organic solvent)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes according to the supplier's protocol. Determine cell viability and concentration.

-

Incubation: In a suitable culture plate, incubate the hepatocyte suspension with this compound at 37°C in a humidified incubator with 5% CO2.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Reaction Termination: Terminate the reaction by adding a cold organic solvent containing an internal standard.

-

Sample Processing: Homogenize or lyse the cells and then centrifuge to pellet cellular debris.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Data Analysis:

-

Similar to the HLM assay, determine the elimination rate constant (k) from the plot of the natural logarithm of the percentage of parent compound remaining versus time.

-

Calculate the half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) (µL/min/106 cells) = (0.693 / t1/2) * (incubation volume / number of cells).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.

Typical LC-MS/MS Parameters:

-

Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal. Specific precursor-to-product ion transitions for both this compound and the internal standard would need to be optimized for maximum sensitivity and specificity.

Conclusion

The metabolic stability of this compound is predicted to be low, primarily driven by rapid hydrolysis via carboxylesterases in the liver and other tissues. This efficient conversion to nicotinic acid is central to its pharmacological action. While specific quantitative data for this compound is not widely published, the experimental protocols detailed in this guide provide a robust framework for researchers to determine its metabolic fate. The use of in vitro systems like human liver microsomes and hepatocytes, coupled with sensitive analytical techniques such as LC-MS/MS, will enable the accurate determination of key metabolic parameters like half-life and intrinsic clearance. This information is critical for the rational design and development of formulations containing this compound and for understanding its pharmacokinetic behavior in vivo.

References

- 1. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for Isopropyl Nicotinate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nicotinate, the isopropyl ester of nicotinic acid (niacin), is a topical vasodilator that induces a characteristic erythema (redness) and warming sensation upon application to the skin. This response is primarily attributed to the release of prostaglandins, making it a valuable compound for studying cutaneous biology, vasodilation mechanisms, and the efficacy of anti-inflammatory agents. These application notes provide a comprehensive overview of the key in vitro assays used to characterize the biological activity of this compound, complete with detailed experimental protocols and illustrative quantitative data.

Mechanism of Action Overview: Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed by cutaneous esterases to its active form, nicotinic acid. Nicotinic acid then activates the G-protein coupled receptor GPR109A (also known as HCA2) on epidermal cells, particularly Langerhans cells and keratinocytes. This activation initiates a signaling cascade that leads to the release of arachidonic acid from membrane phospholipids. The free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, with prostaglandin D2 (PGD2) being the primary mediator of the vasodilatory response.

Key In Vitro Assays

A panel of in vitro assays is essential to fully characterize the pharmacological profile of this compound. These assays investigate key events in its mechanism of action, from receptor activation to the downstream release of inflammatory mediators and the resulting cellular responses.

GPR109A Receptor Activation Assays

Activation of the GPR109A receptor by nicotinic acid, the active metabolite of this compound, is the initial step in its signaling cascade. This can be assessed through functional assays that measure downstream second messenger modulation.

-

Cyclic AMP (cAMP) Inhibition Assay: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

-

Calcium Mobilization Assay: GPR109A activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i), which can be measured using fluorescent calcium indicators.

Arachidonic Acid Release Assay

The activation of GPR109A triggers the release of arachidonic acid from the cell membrane, a crucial step for prostaglandin synthesis. This can be quantified by pre-labeling cells with radioactive arachidonic acid.

Prostaglandin D2 (PGD2) Release Assay

The primary mediator of the vasodilatory effect of this compound is PGD2. Its release from cultured skin cells can be quantified using sensitive immunoassays.

In Vitro Skin Irritation Assay

As a topically applied agent that induces erythema, it is important to assess the irritation potential of this compound. This is commonly performed using reconstructed human epidermis (RhE) models, which provide a relevant in vitro system that mimics the human epidermis.

Data Presentation

Note on Quantitative Data: Specific in vitro quantitative data for this compound is limited in the publicly available literature. The following tables present illustrative data for the parent compound, nicotinic acid, and a related ester, methyl nicotinate, to provide context for expected potencies and responses. Researchers are encouraged to generate specific dose-response curves for this compound in their experimental systems.

Table 1: Illustrative GPR109A Activation by Nicotinic Acid

| Assay Type | Cell Line | Ligand | Parameter | Value | Reference |

| cAMP Inhibition | CHO-K1 expressing GPR109A | Nicotinic Acid | IC50 | ~1 µM | [1] |

| PGD2 Release | Human Langerhans Cells | Nicotinic Acid | EC50 | 1.2 ± 0.7 mM | [1][2] |

Table 2: Illustrative Prostaglandin D2 Release from Human Macrophages Induced by Nicotinic Acid

| Concentration of Nicotinic Acid | PGD2 Secretion (pg/mL) |

| 0.1 mM | ~100 |

| 0.3 mM | ~250 |

| 1.0 mM | ~600 |

| 3.0 mM | ~1000 |

| Data is estimated from graphical representations in the cited literature and serves for illustrative purposes.[3] |

Table 3: Illustrative In Vitro Skin Irritation of a Surfactant (SDS) using a Reconstructed Human Epidermis Model

| Test Substance | Concentration | Mean Tissue Viability (%) | Classification |

| Negative Control (PBS) | - | 100 | Non-Irritant |

| Sodium Dodecyl Sulfate (SDS) | 5% | < 50 | Irritant |

| Data based on OECD TG 439 protocols. Specific viability percentages for this compound are not available.[4][5] |

Signaling Pathway and Experimental Workflows

Experimental Protocols

Prostaglandin D2 (PGD2) Release Assay (ELISA)

Objective: To quantify the amount of PGD2 released from cultured cells following treatment with this compound.

Materials:

-

Human keratinocytes (e.g., HaCaT) or human macrophages

-

Cell culture medium and supplements

-

This compound

-

PGD2 ELISA Kit (commercially available from various suppliers)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed human keratinocytes or macrophages in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

-

Cell Starvation (Optional): Prior to treatment, you may replace the growth medium with a serum-free or low-serum medium for a few hours to reduce basal prostaglandin production.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control.

-

Cell Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2. The optimal incubation time should be determined empirically.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

ELISA Procedure: Perform the PGD2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Adding a fixed amount of HRP-labeled PGD2 to compete with the PGD2 in the samples.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of PGD2 in each sample by comparing its absorbance to the standard curve. Plot the PGD2 concentration against the concentration of this compound to generate a dose-response curve.

Arachidonic Acid Release Assay

Objective: To measure the release of arachidonic acid from cell membranes upon stimulation with this compound.

Materials:

-

Human keratinocytes (e.g., HaCaT)

-

Cell culture medium and supplements

-

[3H]-Arachidonic Acid

-

This compound

-

Scintillation counter and scintillation fluid

Protocol:

-

Cell Seeding and Labeling: Seed keratinocytes in 24-well plates. Once the cells reach approximately 80-90% confluency, add [3H]-Arachidonic Acid to the culture medium at a final concentration of approximately 0.1-0.5 µCi/mL. Incubate for 18-24 hours to allow for incorporation into the cell membranes.

-

Washing: After the labeling period, carefully wash the cells three times with serum-free medium containing 0.1% BSA to remove unincorporated [3H]-Arachidonic Acid.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free medium containing 0.1% BSA.

-

Cell Treatment: Add the prepared this compound solutions or vehicle control to the wells.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 15, 30, 60 minutes).

-

Supernatant Collection: After incubation, collect the supernatant from each well.

-

Quantification of Released Arachidonic Acid: Add an aliquot of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Quantification of Cell-Associated Arachidonic Acid: Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial and measure the radioactivity.

-

Data Analysis: Calculate the percentage of arachidonic acid released for each condition using the following formula:

-

% Release = (CPM in Supernatant / (CPM in Supernatant + CPM in Cell Lysate)) x 100

-

Plot the % release against the concentration of this compound.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

Objective: To assess the skin irritation potential of this compound using a 3D human skin model. This protocol is based on the OECD Test Guideline 439.[6]

Materials:

-

Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EPISKIN™)

-

Assay medium provided by the RhE model manufacturer

-

This compound

-

Positive Control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative Control (e.g., PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol

-

Microplate reader

Protocol:

-

Tissue Equilibration: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO2.

-

Compound Application:

-

Apply the negative control (e.g., 25 µL of PBS) to the surface of at least three tissues.

-

Apply the positive control (e.g., 25 µL of 5% SDS) to the surface of at least three tissues.

-

Apply this compound (neat or in a suitable vehicle) to the surface of at least three tissues.

-

-

Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO2.

-

Washing: After the exposure period, thoroughly wash the surface of each tissue with PBS to remove the test substance.

-

Post-incubation: Transfer the tissues to a new 6-well plate containing fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO2.

-

MTT Assay:

-

After the post-incubation period, transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL) and incubate for 3 hours.

-

After incubation, remove the tissues and place them in a new 24-well plate.

-

Add isopropanol to each well to extract the formazan precipitate.

-

Incubate with shaking for at least 2 hours at room temperature, protected from light.

-

-

Absorbance Measurement: Transfer an aliquot of the isopropanol extract to a 96-well plate and measure the optical density (OD) at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of viability for each tissue relative to the negative control:

-

% Viability = (OD of test substance / OD of negative control) x 100

-

-

Classify this compound based on the mean % viability:

-

If mean % viability ≤ 50%, the substance is classified as an irritant.

-

If mean % viability > 50%, the substance is classified as a non-irritant.

-

-

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on GPR109A activation, arachidonic acid and prostaglandin D2 release, and skin irritation potential, researchers can gain a comprehensive understanding of its mechanism of action and safety profile. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the provided protocols and illustrative data for related compounds offer a solid foundation for initiating these critical in vitro studies.

References

- 1. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative effects between electronic and cigarette smoke in human keratinocytes and epithelial lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 6. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isopropyl Nicotinate Animal Models for Vasodilation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nicotinate, an ester of nicotinic acid (niacin), is a topical vasodilator that induces localized cutaneous erythema and increased blood flow. Upon topical application, it penetrates the stratum corneum and is hydrolyzed to nicotinic acid, the active compound. Nicotinic acid then triggers a signaling cascade primarily involving prostaglandins, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. This well-defined mechanism of action makes this compound and related nicotinic acid esters valuable tools for studying microcirculation, endothelial function, and the efficacy of anti-inflammatory agents in various animal models.

These application notes provide an overview of the signaling pathways, detailed experimental protocols for commonly used animal models, and a summary of quantitative data derived from studies on nicotinic acid-induced vasodilation, which serves as a strong proxy for the effects of this compound.

Signaling Pathway of this compound-Induced Vasodilation